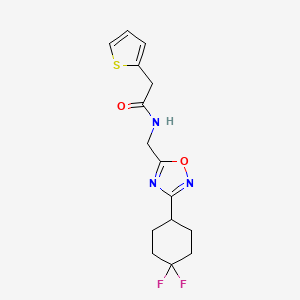

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O2S/c16-15(17)5-3-10(4-6-15)14-19-13(22-20-14)9-18-12(21)8-11-2-1-7-23-11/h1-2,7,10H,3-6,8-9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIGXMWDZJNQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC=CS3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

Introduction of the Difluorocyclohexyl Group: This step may involve the use of difluorocyclohexyl halides or other derivatives, reacting with the oxadiazole intermediate.

Attachment of the Thiophene Ring: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxadiazole ring or the difluorocyclohexyl group, potentially altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic or nucleophilic substitutions can occur.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, organometallic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the design of new materials with unique electronic or optical properties.

Chemical Research: It may be utilized as a reagent or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Key Observations:

Fluorinated Substituents: The 4,4-difluorocyclohexyl group in the target compound offers greater steric bulk and lipophilicity compared to monofluorophenyl (e.g., ) or trifluoromethylphenyl (e.g., ) groups, which may improve blood-brain barrier penetration.

Thiophene vs.

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry. Its unique structure, featuring an oxadiazole moiety and a thiophene ring, suggests potential therapeutic applications across various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 423.44 g/mol. The structural components include:

- Oxadiazole Ring : A five-membered heterocyclic structure that enhances reactivity.

- Difluorocyclohexyl Group : Increases lipophilicity and potentially biological activity.

- Thiophene Ring : Contributes to the compound's chemical properties and biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds containing oxadiazole moieties exhibit diverse biological activities. Notably, this compound may inhibit specific enzymes or pathways involved in disease processes. The following sections detail its biological activities based on research findings.

Antimicrobial Activity

Research indicates that the compound demonstrates significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been noted to affect the expression levels of key proteins involved in the apoptotic process.

Case Studies and Research Findings

A selection of relevant studies highlights the compound's biological activity:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 µg/mL. |

| Study 2 | Showed cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 10 to 20 µM. |

| Study 3 | Indicated anti-inflammatory properties by reducing TNF-alpha levels in LPS-stimulated macrophages. |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring interacts with specific enzymes or receptors, modulating their activity and leading to observed therapeutic effects.

Q & A

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred due to high sensitivity and specificity. Calibration curves should be validated in plasma/serum using deuterated internal standards to account for matrix effects. Extraction protocols (e.g., protein precipitation with acetonitrile) must optimize recovery rates >85%, as shown for structurally similar acetamide derivatives .

Advanced Research Questions

Q. How can contradictory data between in vitro receptor binding assays and in vivo efficacy be resolved for this compound?

- Methodological Answer : Contradictions may arise from off-target effects or metabolite interference. To address this:

- Perform receptor knockout studies (e.g., CRISPR/Cas9-edited cell lines) to confirm target specificity.

- Use selective antagonists (e.g., CB1 receptor antagonists like SR141716A) in parallel in vivo models to isolate mechanisms, as demonstrated for neuropathic pain analogs .

- Conduct metabolite profiling via high-resolution mass spectrometry to identify active derivatives .

Q. What experimental designs are recommended to evaluate the role of the thiophen-2-yl group in modulating biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies should synthesize analogs with substituted thiophene (e.g., 3-thienyl) or phenyl rings. Biological testing in parallel assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT) can isolate contributions of the thiophene moiety. Computational docking (e.g., AutoDock Vina) into target proteins (e.g., cannabinoid receptors) can predict binding interactions, as seen in studies of LBPI analogs .

Q. How can researchers assess the compound’s potential for blood-brain barrier (BBB) penetration in neuropathic pain models?

- Methodological Answer :

- In silico prediction : Calculate logP and polar surface area (PSA) using tools like SwissADME; PSA <90 Ų correlates with BBB penetration .

- In vitro models : Use MDCK-MDR1 cell monolayers to measure permeability (Papp) and efflux ratios.

- In vivo validation : Administer the compound in rodent models of neuropathic pain (e.g., chronic constriction injury) and quantify brain tissue levels via LC-MS, comparing efficacy with peripherally restricted analogs .

Q. What strategies mitigate oxidative degradation of the 1,2,4-oxadiazole ring during long-term stability studies?

- Methodological Answer : Stabilization can be achieved by:

- Lyophilization under inert gas (argon) to prevent oxidation.

- Antioxidant additives (e.g., BHT at 0.01% w/v) in formulation buffers.

- Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products, as applied to triazole-thioacetamide derivatives .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and non-malignant cells?

- Methodological Answer :

- Dose-response normalization : Calculate selectivity indices (IC50 non-malignant / IC50 cancer) to quantify therapeutic windows.

- Mechanistic profiling : Use transcriptomics (RNA-seq) to identify pathways uniquely affected in cancer cells (e.g., apoptosis genes).

- Mitochondrial stress tests (Seahorse Analyzer) can differentiate metabolic targeting, a common source of selectivity in thiazole derivatives .

Q. What statistical approaches are robust for analyzing dose-dependent effects in heterogenous in vivo models?

- Methodological Answer : Mixed-effects models (e.g., SAS PROC MIXED) account for inter-animal variability. Post hoc tests (e.g., Tukey-Kramer) adjust for multiple comparisons. For neuropathic pain studies, area-under-the-curve (AUC) analysis of mechanical allodynia thresholds reduces noise from transient effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.